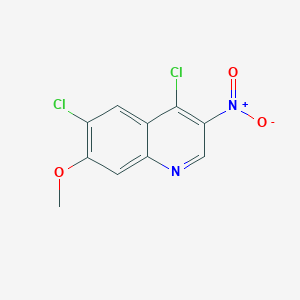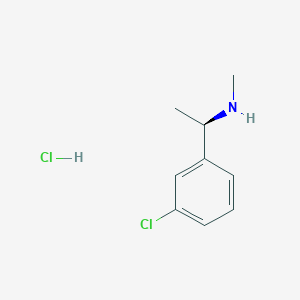
3-(2-Propoxyphenyl)propanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Propoxyphenyl)propanal is an organic compound with the molecular formula C12H16O2 It is an aldehyde derivative characterized by a propoxy group attached to a phenyl ring, which is further connected to a propanal group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Propoxyphenyl)propanal can be achieved through several methods. One common approach involves the reaction of 2-propoxybenzaldehyde with propanal in the presence of a base catalyst. The reaction typically proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product.
Another method involves the use of Grignard reagents. In this approach, 2-propoxybenzaldehyde is reacted with a Grignard reagent derived from propyl bromide. The resulting intermediate is then subjected to acidic workup to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of biocatalysts in microbial fermentation processes can be explored for the production of optically pure forms of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Propoxyphenyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The propoxy group can undergo nucleophilic substitution reactions, where the propoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: 3-(2-Propoxyphenyl)propanoic acid.
Reduction: 3-(2-Propoxyphenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(2-Propoxyphenyl)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.
Biology: The compound can be used in studies related to enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of fragrances and flavoring agents due to its aromatic properties
Mécanisme D'action
The mechanism of action of 3-(2-Propoxyphenyl)propanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme kinetics and inhibition .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cinnamaldehyde: Similar in structure but lacks the propoxy group.
3-Phenylpropanal: Similar backbone but without the propoxy substitution.
2-Methoxycinnamaldehyde: Contains a methoxy group instead of a propoxy group.
Uniqueness
3-(2-Propoxyphenyl)propanal is unique due to the presence of the propoxy group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
1383152-78-0 |
|---|---|
Formule moléculaire |
C12H16O2 |
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
3-(2-propoxyphenyl)propanal |
InChI |
InChI=1S/C12H16O2/c1-2-10-14-12-8-4-3-6-11(12)7-5-9-13/h3-4,6,8-9H,2,5,7,10H2,1H3 |
Clé InChI |
LKWGFJAQZYCEHR-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC=CC=C1CCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![Ethyl 2-(3,4-dihydro-2H-benzo[B][1,4]thiazin-3-YL)acetate](/img/structure/B13048616.png)

